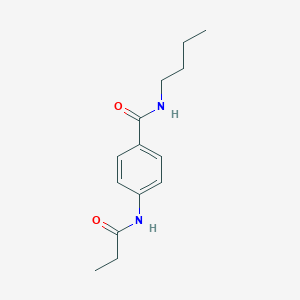

N-butyl-4-(propionylamino)benzamide

Description

Systematic IUPAC Name Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming substituted benzamide derivatives. The fundamental benzamide core structure provides the parent framework, with systematic designation of substituents according to their positional and functional characteristics. Based on nomenclatural patterns observed in related compounds, the systematic name construction begins with identification of the primary amide functionality as the principal functional group.

The derivation process involves sequential identification of substituents attached to both the benzene ring and the amide nitrogen. The para-positioned propionylamino substituent represents a secondary amide linkage attached to the benzene ring at the 4-position relative to the primary carboxamide group. Related compounds such as N-ethyl-4-(propanoylamino)benzamide demonstrate the established nomenclatural pattern where the propanoylamino group is systematically designated using the systematic acyl nomenclature. The N-butyl substituent attached to the primary amide nitrogen follows standard alkyl group nomenclature conventions.

The complete systematic International Union of Pure and Applied Chemistry name would be constructed as N-butyl-4-(propanoylamino)benzamide, where the propanoyl group represents the systematic name for the three-carbon acyl substituent. This nomenclature aligns with patterns observed in structurally related compounds, including N-tert-butyl-4-(propanoylamino)benzamide, which demonstrates the consistent application of systematic acyl nomenclature conventions. The systematic approach ensures unambiguous identification of both the substitution pattern and the functional group hierarchy within the molecular structure.

Alternative Nomenclatural Designations in Chemical Databases

Chemical databases employ various nomenclatural systems and synonyms to catalog benzamide derivatives, reflecting different naming conventions and historical terminology usage. Analysis of related compounds in major chemical databases reveals multiple designations for structurally similar molecules. For instance, N-ethyl-4-(propanoylamino)benzamide appears in databases with alternative designations including N-ETHYL-4-PROPANAMIDOBENZAMIDE, demonstrating the use of both propanoylamino and propanamidobenzamide terminology for the same structural motif.

Database entries for related benzamide derivatives show systematic variations in nomenclatural approaches. The compound 4-amino-N-(tert-butyl)benzamide demonstrates alternative designations including 4-amino-N-tert-butylbenzamide and 4-amino-N-tert-butyl-benzamide, illustrating database-specific formatting conventions for hyphenation and spacing. These variations reflect different database curation policies and historical naming practices within the chemical information infrastructure.

Commercial chemical suppliers and research databases often employ abbreviated or modified nomenclature systems for practical cataloging purposes. The compound N-[4-(propanoylamino)phenyl]benzamide exemplifies alternative structural description approaches, where the benzamide functionality is described in relation to the substituted phenyl component. Such alternative designations provide multiple access points for chemical information retrieval while maintaining structural accuracy and chemical specificity.

The Chemical Abstracts Service registry system and other major chemical databases maintain cross-reference systems linking various nomenclatural designations for individual compounds. This approach ensures comprehensive chemical information accessibility across different naming conventions and historical terminology variations. Database entries typically include systematic names, common names, and trade designations where applicable, facilitating comprehensive chemical literature searches and regulatory compliance documentation.

Structural Relationship to Benzamide Derivatives

This compound belongs to the extensive family of substituted benzamide derivatives, sharing fundamental structural characteristics with numerous related compounds documented in chemical databases. The benzamide core structure serves as a versatile scaffold for pharmaceutical and industrial chemical development, with substitution patterns determining specific chemical and biological properties. Related compounds demonstrate the systematic variation possible within this chemical class while maintaining the essential benzamide functionality.

The structural relationship analysis reveals clear patterns in substitution approaches for benzamide derivatives. Simple N-alkyl substitution, as exemplified by 4-amino-N-(tert-butyl)benzamide, represents one fundamental modification strategy. Para-position substitution with acylamino groups, demonstrated by compounds such as N-ethyl-4-(propanoylamino)benzamide, represents another major structural variation approach. The combination of both substitution patterns in this compound creates a dual-substituted derivative with enhanced structural complexity.

Comparative structural analysis with related benzamide derivatives reveals systematic relationships in molecular architecture and functional group positioning. The compound 4-isopropoxy-N-[3-(propionylamino)phenyl]benzamide demonstrates alternative substitution patterns while maintaining the propionylamino functional group, illustrating the versatility of this acyl substituent across different benzamide frameworks. Such structural comparisons provide insights into structure-activity relationships and synthetic accessibility patterns within the benzamide chemical space.

The benzamide derivative family encompasses compounds with varying degrees of structural complexity, from simple 4-aminobenzamide to highly substituted derivatives featuring multiple functional groups. This compound occupies an intermediate position within this structural spectrum, combining moderate N-alkyl substitution with para-position acylamino functionality. This structural positioning provides a balance between synthetic accessibility and functional group diversity, making it representative of the broader benzamide derivative class while maintaining distinct chemical properties derived from its specific substitution pattern.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

N-butyl-4-(propanoylamino)benzamide |

InChI |

InChI=1S/C14H20N2O2/c1-3-5-10-15-14(18)11-6-8-12(9-7-11)16-13(17)4-2/h6-9H,3-5,10H2,1-2H3,(H,15,18)(H,16,17) |

InChI Key |

SPTKDKOMRICFBT-UHFFFAOYSA-N |

SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC |

Canonical SMILES |

CCCCNC(=O)C1=CC=C(C=C1)NC(=O)CC |

Origin of Product |

United States |

Preparation Methods

Stepwise Acylation-Alkylation Approach

Optimization of Reduction Conditions

Iron Powder Reduction

Iron powder activated with hydrochloric acid remains a cost-effective reduction method for converting nitro intermediates to amines. In ethanol-water (1:1 v/v) at 95–100°C, this system achieves 85–90% conversion of 4-nitro-N-butylbenzamide to the corresponding amine. However, residual iron oxides complicate purification, necessitating post-reaction filtration through celite beds and repeated water washes.

Catalytic Hydrogenation

Raney nickel-catalyzed hydrogenation at 110–130°C under 3–5 atm H₂ pressure offers superior selectivity. Trials in DMF-H₂O (30% DMF) demonstrate complete nitro-group reduction within 6 hours, with catalyst loadings as low as 1.0–3.0% of substrate weight. This method eliminates metal residues and scales efficiently, though catalyst recycling remains a challenge for continuous production.

Solvent and Temperature Effects

| Parameter | Iron Powder Reduction | Catalytic Hydrogenation |

|---|---|---|

| Solvent System | Ethanol-H₂O (1:1) | DMF-H₂O (3:7) |

| Temperature Range | 95–100°C | 110–130°C |

| Reaction Time | 8–12 hours | 4–6 hours |

| Yield | 85–90% | 91–94% |

| Purity (HPLC) | 97.5–98.1% | 98.9–99.3% |

Data synthesized from patents CN100358864C and EP0041817A1.

Polar aprotic solvents like DMF enhance reaction kinetics by stabilizing transition states during propionylation. Conversely, benzene and toluene improve condensation efficiency by azeotropically removing water. Temperature controls stereoselectivity: reactions below 80°C favor mono-acylation, while higher temperatures (100–120°C) risk over-alkylation.

Purification and Characterization

Crude products are typically purified via sequential solvent extractions and recrystallization. Patent AU700984B2 specifies a protocol using component distillation to remove residual benzene, followed by cooling crystallization in water. Infrared drying under lamps prevents thermal decomposition, yielding canescent crystalline powders with melting points of 133–135°C.

Modern characterization employs HPLC-MS for quantifying residual solvents and LC-NMR for confirming substitution patterns. Key spectral signatures include:

Industrial Scalability Challenges

While bench-scale syntheses achieve high yields, scaling introduces hurdles:

-

Exothermic Reactions : Nitro-group reductions require precise temperature control to prevent runaway reactions.

-

Catalyst Costs : Raney nickel consumption at 3.0% substrate weight becomes prohibitive in multi-ton production.

-

Solvent Recovery : Benzene distillation energy costs offset gains in reaction efficiency, prompting trials with greener alternatives like cyclopentyl methyl ether .

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-butyl-4-(propionylamino)benzamide in laboratory settings?

- Methodological Answer : Synthesis typically involves coupling 4-aminobenzoic acid derivatives with butylamine and propionyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) improve solubility and reaction efficiency .

- Catalyst use : Base catalysts like sodium carbonate or triethylamine neutralize HCl byproducts, driving the reaction forward .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., over-acylation) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity. Confirm purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural confirmation : Use - and -NMR to verify the benzamide backbone and substituents. IR spectroscopy identifies amide C=O stretches (~1650 cm) .

- Thermal stability : Perform differential scanning calorimetry (DSC) to detect decomposition temperatures. For example, DSC may reveal decomposition at >200°C, necessitating storage below 4°C .

- Hygroscopicity testing : Expose the compound to controlled humidity (e.g., 75% RH) and monitor mass changes gravimetrically .

Q. What are the recommended protocols for handling and storing this compound safely?

- Methodological Answer :

- Risk assessment : Follow guidelines from Prudent Practices in the Laboratory (National Academies Press) to evaluate hazards associated with acyl chlorides and amines .

- PPE : Use nitrile gloves, lab coats, and fume hoods to mitigate mutagenicity risks observed in related anomeric amides .

- Storage : Store desiccated at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate enzyme inhibition studies (e.g., kinase assays) under uniform conditions (pH 7.4, 37°C) using ATP concentration curves to account for batch variability .

- Meta-analysis : Compare IC values across studies, adjusting for differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) .

- Orthogonal validation : Use surface plasmon resonance (SPR) to measure direct binding kinetics, confirming target engagement .

Q. What computational strategies predict the binding mode of this compound to therapeutic targets?

- Methodological Answer :

- Molecular docking : Employ AutoDock Vina with AMBER force fields to simulate interactions with proteins (e.g., PARP-1). Validate docking poses using co-crystallized ligands from the PDB .

- QSAR modeling : Train models on benzamide derivatives with known activity data to correlate substituent electronegativity (e.g., propionyl vs. trifluoromethyl groups) with potency .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. How can metabolic stability studies be designed to evaluate this compound in preclinical models?

- Methodological Answer :

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Calculate intrinsic clearance (Cl) .

- CYP inhibition screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify drug-drug interaction risks .

- In vivo PK : Administer IV/PO doses in rodents and collect plasma at 0–24h. Non-compartmental analysis (WinNonlin) determines bioavailability and half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.